molecular formula C8H6F2O2 B3025440 2-(Difluoromethoxy)benzaldehyde CAS No. 71653-64-0

2-(Difluoromethoxy)benzaldehyde

Cat. No. B3025440
CAS RN: 71653-64-0
M. Wt: 172.13 g/mol
InChI Key: QPBNHDFPMRENBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

A mixture of 780 mg of 2-(difluoromethoxy)benzaldehyde and 300 mg of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 in 15 ml of anisole is microwave-heated at 130° C. for 45 min and then again for 15 min and again at 140° C. for 15 min. 160 mg of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid 1 is then added and the mixture is again heated at 130° C. for 30 min. The mixture is concentrated under vacuum and purified on 40 g of silica, elution being carried out with 0-10% of ethyl acetate in heptane, so as to obtain 268 mg of [5-chloro-2-(methylsulfanyl)pyrimidin-4-yl][2-(difluoromethoxy)phenyl]methanol 6 in the form of a colourless oil.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[O:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[Cl:13][C:14]1[C:15](C(O)=O)=[N:16][C:17]([S:20][CH3:21])=[N:18][CH:19]=1>C1(OC)C=CC=CC=1>[Cl:13][C:14]1[C:15]([CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3][CH:2]([F:12])[F:1])[OH:7])=[N:16][C:17]([S:20][CH3:21])=[N:18][CH:19]=1

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
FC(OC1=C(C=O)C=CC=C1)F
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=NC(=NC1)SC)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1C(=NC(=NC1)SC)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
again at 140° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again heated at 130° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified on 40 g of silica, elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)SC)C(O)C1=C(C=CC=C1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.